(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride
Description
(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride is a chiral organic compound featuring two 4-hydroxyphenyl groups attached to an ethylenediamine backbone in the (1R,2R) configuration. Its molecular formula is C₁₆H₁₈N₂O₂·2HCl, with a molecular weight of 349.25 g/mol (estimated). The hydroxyl (-OH) substituents on the aromatic rings enhance polarity and hydrogen-bonding capacity, influencing solubility and reactivity. As a dihydrochloride salt, it exhibits improved stability and solubility in polar solvents like water or methanol.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.2ClH/c15-13(9-1-5-11(17)6-2-9)14(16)10-3-7-12(18)8-4-10;;/h1-8,13-14,17-18H,15-16H2;2*1H/t13-,14-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCIOLVKHQOSNF-KFWOVWKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)N)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)O)N)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of (1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization, to obtain the compound in its purest form.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using different nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Oxidation: The oxidation of (1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that (1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride exhibits potent antioxidant properties. Its ability to scavenge free radicals makes it a candidate for developing therapeutic agents aimed at oxidative stress-related diseases.
Case Study: Neuroprotection
A study published in the Journal of Medicinal Chemistry demonstrated that this compound could protect neuronal cells from oxidative damage. The results showed a significant reduction in cell death in models of neurodegenerative diseases when treated with this compound .
Material Science
Polymer Synthesis
The compound has been utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its phenolic structures contribute to the formation of cross-linked networks.
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 15% |
Catalysis
Asymmetric Synthesis
this compound serves as a chiral ligand in asymmetric catalysis. Its application in the synthesis of enantiomerically pure compounds has been extensively documented.
Case Study: Synthesis of Chiral Amines
In a notable study, researchers employed this compound as a ligand in the palladium-catalyzed asymmetric amination of aryl halides. The reaction produced chiral amines with up to 95% enantiomeric excess .
Mechanism of Action
The mechanism by which (1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride exerts its effects depends on its specific application. For example, in asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological studies, it may interact with enzymes or receptors, affecting their activity and function.
Molecular Targets and Pathways Involved:
Chiral Auxiliary: In asymmetric synthesis, the compound targets the stereochemistry of the reaction, guiding the formation of specific enantiomers.
Enzyme Interactions: In biological studies, the compound may target specific enzymes or receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The compound is compared below with derivatives differing in substituent groups on the phenyl rings.
Key Observations:
- Polarity and Solubility: Hydroxyl (-OH) substituents confer higher polarity and water solubility compared to methoxy (-OCH₃) or cyano (-CN) groups. The dimethylamino (-N(CH₃)₂) variant, however, exhibits enhanced basicity due to its electron-donating nature .
- Hygroscopicity: Cyano and methoxy derivatives show hygroscopic tendencies, necessitating anhydrous storage .
- Chirality : All analogs retain the (1R,2R) configuration, critical for enantioselective applications.
Biological Activity
(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride, with the CAS number 1055301-14-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, synthesis, and implications based on diverse scientific literature.
- Molecular Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 317.21 g/mol
- Purity : ≥95% (HPLC)
- Storage Conditions : Inert atmosphere, 2-8 °C
Research indicates that this compound exhibits notable interactions with estrogen receptors. Specifically, studies have shown that certain derivatives of this compound can inhibit the [3H]estradiol receptor interaction, which is critical in hormone-dependent cancers such as breast cancer .
Antitumor Activity
A significant study highlighted the antitumor effects of related compounds in various cancer cell lines:
- MCF-7 Breast Cancer Cell Line : The compound demonstrated a marked effect on growth inhibition in hormone-dependent MCF-7 cells without mediating through the estrogen receptor system.
- MDA-MB 231 Breast Cancer Cell Line : It also exhibited activity against hormone-independent MDA-MB 231 cells.
- Other Models : The compound was effective against ADJ/PC6 plasmacytoma in Balb/C mice and L 5222 leukemia in BD IX rats .
Cytotoxicity Studies
Histopathological studies conducted on similar compounds revealed low toxicity levels, suggesting a favorable safety profile for further development .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity | Toxicity Level |
|---|---|---|---|
| This compound | 1055301-14-8 | Inhibits growth of MCF-7 and MDA-MB 231 cells | Low |
| Stereoisomeric dichloro [1,2-bis(4-hydroxyphenyl)ethylenediamine] platinum(II) complexes | N/A | Modest inhibition of estradiol receptor | Moderate |
Synthesis and Derivatives
The synthesis of this compound involves various chemical pathways that allow for the creation of derivatives with enhanced biological activity. These derivatives are often explored for their potential as anticancer agents or as components in drug conjugates targeting specific cellular pathways .
Q & A
Q. Enantiomeric Purity Verification :
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve enantiomers.
- Optical Rotation : Compare observed [α]D values with literature (e.g., -120° to -125° in methanol at 20°C) .
Advanced: How can researchers resolve contradictions in bioactivity data for this compound across different receptor-binding assays?
Methodological Answer :
Discrepancies often arise from assay conditions or receptor isoform specificity. To address this:
- Control Experiments : Validate assay systems using known agonists/antagonists (e.g., dopamine HCl for aminergic receptors ).
- Receptor Profiling : Use competitive binding assays (e.g., radioligand displacement) against a panel of receptors (e.g., adrenergic, dopaminergic) to identify off-target interactions .
- Structural Analysis : Perform molecular docking studies to assess binding affinity variations due to conformational changes in the receptor’s active site .
Q. Methodological Answer :
- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of phenolic hydroxyl groups .
- Stability Tests : Monitor degradation via:
- HPLC-UV (λ = 280 nm) for purity shifts.
- Karl Fischer Titration to detect moisture uptake (>1% H₂O accelerates hydrolysis) .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in modulating enzymatic activity?
Q. Methodological Answer :
- Kinetic Studies : Use Michaelis-Menten kinetics with varying substrate/enzyme concentrations to determine inhibition constants (Ki).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to enzymes like tyrosine hydroxylase .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for interaction .
Q. Example Experimental Design :
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Enzyme Concentration | 10 nM | 50 nM |
| Compound Concentration | 0–100 μM | 0–100 μM |
| Assay Buffer | pH 7.4, 25°C | pH 7.4, 37°C |
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Q. Methodological Answer :
- ¹H/¹³C NMR : Key peaks include:
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and amine (1550–1650 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ = 365.1204 (C₁₆H₂₀N₂O₂·2HCl) .
Advanced: How can computational modeling predict the compound’s behavior in biological systems?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over 100 ns to assess binding stability.
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
Basic: What are the safety protocols for handling this compound in vitro?
Q. Methodological Answer :
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with hydrochloride salts) .
- Waste Disposal : Neutralize with 1M NaOH before disposal as hazardous organic waste .
Advanced: What strategies optimize yield in large-scale asymmetric synthesis while maintaining stereoselectivity?
Q. Methodological Answer :
Q. Example Optimization Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd(OAc)₂/BINAP | THF/H₂O | 25 | 78 | 99 |
| PdCl₂/Salen | EtOH | 40 | 65 | 85 |
Basic: How is the compound’s solubility profile determined for in vitro assays?
Q. Methodological Answer :
- Shake-Flask Method : Dissolve in PBS (pH 7.4), DMSO, or ethanol at 25°C. Centrifuge at 10,000×g to remove undissolved particles .
- HPLC-Calibrated Quantification : Compare peak areas against standard curves .
Advanced: What interdisciplinary approaches integrate this compound into materials science or nanotechnology applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
